molecular formula C33H21BrN4O2 B4378396 2-{[(6-bromo-2-naphthyl)oxy]methyl}-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{[(6-bromo-2-naphthyl)oxy]methyl}-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4378396
M. Wt: 585.4 g/mol
InChI Key: SMGUKROYGRKROV-UHFFFAOYSA-N
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Description

2-{[(6-bromo-2-naphthyl)oxy]methyl}-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound known for its unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-bromo-2-naphthyl)oxy]methyl}-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, beginning with the preparation of intermediate compounds. One common method includes the nucleophilic substitution of a halogenated naphthalene derivative, followed by the formation of a triazolopyrimidine core through cyclization reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and the presence of catalysts like potassium carbonate.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity. Large-scale synthesis may involve continuous flow reactors to maintain precise control over reaction conditions. Additionally, the use of automated systems can enhance efficiency, reducing the time and cost associated with the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-bromo-2-naphthyl)oxy]methyl}-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes several types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups into more oxidized states.

  • Reduction: : Gain of electrons or hydrogen atoms.

  • Substitution: : Replacement of an atom or group within the molecule.

Common Reagents and Conditions

  • Oxidation Reactions: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction Reactions: : Typical reducing agents are sodium borohydride and lithium aluminum hydride.

  • Substitution Reactions: : Conditions often involve the use of strong bases or acids, depending on the substituent groups involved.

Major Products Formed

The primary products formed from these reactions vary based on the specific reaction type but generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, providing a foundation for drug discovery and development.

Medicine

In medicine, 2-{[(6-bromo-2-naphthyl)oxy]methyl}-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is investigated for its potential therapeutic effects, particularly in treating diseases where its specific activity can be harnessed.

Industry

Industrially, this compound could be used in the development of new materials with specific desired properties, such as improved stability or enhanced reactivity.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to a cascade of cellular responses. Detailed studies on its binding affinity and interaction mechanisms are essential to fully understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(6-chloro-2-naphthyl)oxy]methyl}-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

  • 2-{[(6-methyl-2-naphthyl)oxy]methyl}-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

What sets 2-{[(6-bromo-2-naphthyl)oxy]methyl}-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique bromo-naphthyl moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific disciplines.

Conclusion

This compound is a complex and intriguing compound with a range of potential applications in multiple fields. Its unique structure and reactivity make it a subject of ongoing research, promising new insights and advancements in science and technology.

Properties

IUPAC Name

6-[(6-bromonaphthalen-2-yl)oxymethyl]-2-phenyl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H21BrN4O2/c34-24-13-10-23-17-25(14-11-22(23)16-24)39-18-28-36-32-30-29(21-7-2-1-3-8-21)27-15-12-20-6-4-5-9-26(20)31(27)40-33(30)35-19-38(32)37-28/h1-17,19,29H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGUKROYGRKROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC5=C2C6=NC(=NN6C=N5)COC7=CC8=C(C=C7)C=C(C=C8)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-{[(6-bromo-2-naphthyl)oxy]methyl}-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-{[(6-bromo-2-naphthyl)oxy]methyl}-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
2-{[(6-bromo-2-naphthyl)oxy]methyl}-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-{[(6-bromo-2-naphthyl)oxy]methyl}-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
2-{[(6-bromo-2-naphthyl)oxy]methyl}-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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